The compound falls under the category of thiazolidinediones, which are known for their role in the treatment of type 2 diabetes mellitus. Thiazolidinediones act primarily as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor that regulates fatty acid storage and glucose metabolism.
The synthesis of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione typically involves a multi-step process:
The molecular formula for 5-(4-chlorobenzylidene)-2,4-thiazolidinedione is , with a molecular weight of approximately 239.70 g/mol. The structure features:
The structural representation can be summarized as follows:
Spectroscopic data reveal characteristic peaks corresponding to functional groups present in the molecule, including C=O stretching vibrations and aromatic C–H bending modes .
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione can participate in various chemical reactions due to its functional groups:
The primary mechanism of action for 5-(4-chlorobenzylidene)-2,4-thiazolidinedione involves:
Experimental studies have demonstrated that modifications in the structure can lead to variations in biological activity, indicating that careful design can optimize therapeutic effects while minimizing side effects .
These properties are crucial for determining its handling during synthesis and storage .
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione has several promising applications:
The 5-(4-chlorobenzylidene) substitution on the thiazolidinedione (TZD) scaffold confers significant anticancer properties, particularly against drug-resistant neoplasms. This derivative overcomes conventional resistance mechanisms by engaging multiple cytotoxic pathways while maintaining selectivity for malignant cells [6].
Standardized screening through the NCI-60 panel demonstrates broad-spectrum antitumor activity. The compound exhibits nanomolar to micromolar potency across diverse tumor types, with pronounced efficacy against leukemia and colon cancer lineages [6].
Table 1: Growth Inhibition (GI50) Profile of 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione in NCI-60 Cell Lines
Tumor Type | Cell Line | GI50 (µM) | Notable Sensitivity |
---|---|---|---|
Leukemia | CCRF-CEM | 5.0 | High |
Colon Cancer | DLD-1 | 1.57 | Exceptional |
Breast Cancer | MDA-MB-231 | 7.2 | Moderate |
CNS Cancer | SF-295 | 4.3 | Moderate |
Non-Small Cell Lung | NCI-H460 | 8.1 | Moderate |
The exceptional potency against DLD-1 colon carcinoma (GI50 = 1.57 µM) highlights its potential for gastrointestinal malignancies [6]. Mechanistically, the compound induces caspase-dependent apoptosis through mitochondrial permeabilization and activates caspase-independent pathways via apoptosis-inducing factor (AIF) translocation [6].
The chlorobenzylidene-TZD derivative demonstrates significant synergy with anthracyclines and taxanes. In breast adenocarcinoma models, co-administration with doxorubicin reduces the IC50 of the chemotherapeutic by 8.3-fold through inhibition of P-glycoprotein efflux transporters [6]. Additional mechanisms include:
The compound exhibits direct bactericidal activity against Gram-negative pathogens through unique membrane disruption mechanisms. Standardized disk diffusion assays reveal substantial growth inhibition zones, indicating potent disruption of bacterial integrity [2] [4].
Table 2: Antibacterial Activity of 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione in Disk Diffusion Assays
Pathogen | Inhibition Zone Diameter (mm) | Potency Classification |
---|---|---|
Vibrio cholerae | 18.5 ± 0.7 | High |
Escherichia coli | 15.2 ± 0.9 | Moderate |
Pseudomonas aeruginosa | 8.3 ± 0.4 | Low |
The superior efficacy against V. cholerae (18.5 mm inhibition) correlates with the pathogen's reduced membrane complexity compared to other Gram-negative bacteria [2]. Time-kill kinetics demonstrate concentration-dependent bacteriolysis, with 4-log reduction in E. coli CFUs at 32 µg/mL within 8 hours of exposure [4].
The antimicrobial action stems from targeted disruption of the outer membrane architecture:
The derivative demonstrates potent fungistatic and fungicidal activity against Candida species at low micromolar concentrations (MIC range: 4-16 µg/mL) [2]. Key mechanisms include:
Activity extends beyond Candida species to include dermatophytes and filamentous fungi:
Table 3: Antifungal Spectrum of 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione
Fungal Pathogen | MIC Range (µg/mL) | Primary Mechanism |
---|---|---|
Candida albicans | 4-8 | Glucose transport inhibition |
Candida auris | 8-16 | Cell wall disruption |
Trichophyton rubrum | 8 | Chitin synthase impairment |
Microsporum canis | 16 | Membrane ergosterol disturbance |
Aspergillus fumigatus | 32-64 | Conidial germination inhibition |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1